molecular formula C11H11F3O2 B2509489 (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1415923-66-8

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2509489
CAS No.: 1415923-66-8
M. Wt: 232.202
InChI Key: UVYGEBYOPXXJMX-ZETCQYMHSA-N
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Description

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and (S)-2-methylpropanoic acid.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3-(trifluoromethyl)benzaldehyde with magnesium in anhydrous ether. This reaction forms the corresponding phenylmagnesium bromide.

    Addition Reaction: The phenylmagnesium bromide is then reacted with (S)-2-methylpropanoic acid to form the desired product. This step requires careful control of temperature and reaction conditions to ensure the formation of the (2S) enantiomer.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

  • Oxidation: Carboxylic acids, ketones
  • Reduction: Alcohols, aldehydes
  • Substitution: Various substituted derivatives

Scientific Research Applications

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fluoxetine: An antidepressant drug with a similar trifluoromethyl group.

    α-(Trifluoromethyl)styrene: A versatile synthetic intermediate used in organic synthesis.

    Togni’s Reagents: Trifluoromethylation reagents used in various organic transformations.

Uniqueness

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific structural features, including the (2S) configuration and the presence of a trifluoromethyl group

Properties

IUPAC Name

(2S)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYGEBYOPXXJMX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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